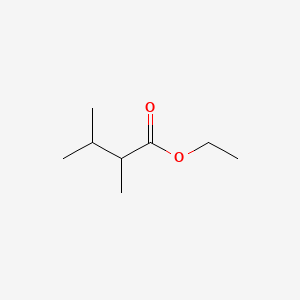

Ethyl 2,3-dimethylbutanoate

Description

Significance and Research Context of Branched-Chain Esters

Branched-chain esters (BCEs) are a class of organic compounds recognized for their diverse applications and unique properties, which distinguish them from their straight-chain counterparts. mdpi.com Their structural branching leads to characteristics such as lower melting points, reduced pour points, and enhanced fluidity at low temperatures, which prevents crystallization. mdpi.com These properties make them valuable in industries requiring stable performance across a range of temperatures. mdpi.comsrce.hr

In the field of flavor and fragrance chemistry, short-chain and branched-chain esters are key components, contributing to the distinctive aromas of many fruits like apples, bananas, and strawberries. acs.orgacs.orgaston-chemicals.com The specific arrangement of the branched alkyl groups significantly influences the olfactory properties of the ester.

Furthermore, branched-chain esters are investigated for their utility as biolubricants and plasticizers. srce.hr The branching in their structure can lead to desirable properties such as good low-temperature performance, high flash points, and high viscosity indexes. srce.hr In material science, the incorporation of branched structures can improve the hydrolytic stability of esters by creating a physical barrier that impedes the access of water to the reactive ester group. aston-chemicals.com The enzymatic synthesis of esters with branched acids is a field of study, as these compounds are important as emollient and emulsifier additives in the cosmetics industry. mdpi.com

Historical Overview of Academic Research on Ethyl 2,3-dimethylbutanoate and Related Structures

Academic research into branched-chain esters, including structures related to this compound, has evolved from foundational studies in natural product chemistry to complex biosynthetic and synthetic investigations. Early research often focused on identifying the volatile compounds responsible for the aroma of fruits. acs.orgacs.org For instance, studies on apples revealed that branched-chain esters derived from amino acids like isoleucine are significant contributors to their characteristic flavor profile. acs.orgnih.gov

Investigations into the biosynthesis of these esters have a long history. It was established that the production of branched-chain esters in fruits like apples could be linked to the metabolism of branched-chain amino acids during ripening. pnas.org Research from several decades ago identified citramalate (B1227619) in apples, laying the groundwork for understanding alternative biosynthetic pathways. pnas.org

In synthetic organic chemistry, various methods have been developed for the preparation of branched-chain esters. Research has explored different synthetic routes, including the esterification of the corresponding carboxylic acid. evitachem.com More complex stereoselective syntheses have also been a subject of research, aiming to control the specific arrangement of atoms in chiral esters. For example, research into the asymmetric addition of organozinc reagents to N-tert-butanesulfinyl iminoacetates unexpectedly yielded a rearranged product, (2S)-ethyl 3,3-dimethyl-2-((Ss)-benzylsulfinylamino)butanoate, highlighting novel synthetic pathways. iucr.orgresearchgate.net The thermal degradation of polymers containing related structures, such as those derived from dimthis compound, has also been a topic of investigation to understand polymer stability. researchgate.net

Scope and Objectives of Contemporary Scholarly Inquiry

Modern research on this compound and related branched-chain esters is multifaceted, spanning biosynthetic pathway elucidation, advanced analytical techniques, and the development of sustainable synthetic methods.

A primary objective is to gain a deeper understanding of the biochemical pathways that produce these esters in nature. acs.org Contemporary studies use advanced techniques like deuterium (B1214612) labeling and enantioselective gas chromatography-mass spectrometry (GC-MS) to trace the metabolic origins of branched-chain esters in fruits. acs.orgnih.gov Researchers are investigating how factors like controlled atmosphere storage affect the biosynthesis of these volatile compounds, with implications for the food and agriculture industries. nih.gov There is significant interest in elucidating the role of specific enzymes, such as citramalate synthase, in providing the necessary precursors for both straight- and branched-chain ester formation in ripening fruit. acs.orgpnas.org

Another major focus is the development of green and sustainable methods for synthesizing branched-chain esters. mdpi.commdpi.com Biocatalytic synthesis using enzymes like immobilized lipases is being explored as an alternative to traditional chemical synthesis. mdpi.commdpi.com These "green chemistry" approaches are often conducted in solvent-free media to reduce environmental impact. mdpi.com The objective is to optimize reaction conditions, such as temperature and substrate ratios, and to study the reusability of biocatalysts to create economically viable and environmentally friendly industrial processes. mdpi.commdpi.com

The precise structural characterization of branched-chain esters is another active area of research. The complexity and isomerism of these molecules present analytical challenges. biorxiv.org Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS) of molecular ions generated by electron ionization, are being refined to unambiguously locate branch points in the fatty acid chain. nih.gov This allows for better chromatographic resolution and more accurate quantitative analysis of these compounds in complex mixtures. biorxiv.orgnih.gov

Physicochemical Properties of this compound

This table summarizes key physicochemical properties of this compound. Data is compiled from various chemical databases and literature sources.

| Property | Value | Source |

| Molecular Formula | C8H16O2 | chemeo.comchemspider.comepa.gov |

| Molecular Weight | 144.21 g/mol | chemeo.comchemspider.com |

| CAS Number | 54004-42-1 | chemeo.comchemspider.com |

| Normal Boiling Point (Tboil) | 457.85 K | chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 41.78 kJ/mol | chemeo.com |

| Critical Pressure (Pc) | 2701.41 kPa | chemeo.com |

| Octanol/Water Partition Coefficient (logPoct/wat) | 1.842 | chemeo.com |

Note: Some properties are calculated based on computational models (e.g., Joback method) and should be considered estimates.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-5-10-8(9)7(4)6(2)3/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLDHHQOKRYISV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334651 | |

| Record name | Ethyl 2,3-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54004-42-1 | |

| Record name | Ethyl 2,3-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 2,3 Dimethylbutanoate

Classical Esterification Techniques and Modern Refinements

The synthesis of esters from carboxylic acids and alcohols is a fundamental transformation in organic chemistry. For ethyl 2,3-dimethylbutanoate, this is typically achieved through esterification of 2,3-dimethylbutanoic acid with ethanol (B145695).

Acid-Catalyzed Esterification for this compound

The most common method for synthesizing this compound is the Fischer esterification, which involves reacting 2,3-dimethylbutanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. researchgate.netmdpi.com This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed. mdpi.comwikipedia.org

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound. mdpi.comnih.gov

While this method is robust and widely used, modern refinements focus on improving reaction efficiency and sustainability. This includes the use of solid acid catalysts, which can be easily recovered and reused, and optimizing reaction conditions such as temperature and reactant molar ratios to maximize yield. For instance, increasing the temperature and the molar ratio of alcohol to acid can significantly increase the rate and yield of the esterification. ache.org.rsceon.rs

Table 1: Reaction Parameters for Acid-Catalyzed Esterification

| Parameter | Condition | Rationale |

|---|---|---|

| Catalyst | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) | Protonates the carbonyl group, making it more electrophilic. mdpi.comnih.gov |

| Reactants | 2,3-Dimethylbutanoic Acid, Ethanol | The carboxylic acid and alcohol that form the ester. |

| Equilibrium Shift | Excess ethanol or removal of water | Drives the reaction towards the formation of the ester product. mdpi.comwikipedia.org |

| Temperature | Elevated temperatures | Increases the reaction rate. ceon.rs |

Enzymatic Synthesis Approaches for Ester Production

Enzymatic synthesis offers a green and highly selective alternative to classical chemical methods for ester production. Lipases are the most commonly used enzymes for this purpose due to their ability to function in non-aqueous environments and their broad substrate specificity. nih.govnih.gov The synthesis of esters using lipases can be achieved through direct esterification or transesterification. nih.gov

In the context of this compound, a lipase (B570770) such as Candida antarctica lipase B (CALB) could be employed to catalyze the reaction between 2,3-dimethylbutanoic acid and ethanol. nih.govmdpi.com This enzymatic process occurs under mild reaction conditions, which minimizes the formation of byproducts and the degradation of thermally sensitive compounds. lu.se

The kinetic resolution of racemic 2,3-dimethylbutanoic acid is a particularly valuable application of enzymatic synthesis. By using a stereoselective lipase, one enantiomer of the acid can be preferentially esterified, allowing for the separation of the enantiomers. For example, a lipase could selectively catalyze the esterification of (R)-2,3-dimethylbutanoic acid with ethanol, leaving the (S)-enantiomer unreacted. mdpi.comucc.ie This approach is highly effective for producing enantiomerically enriched esters and carboxylic acids. The efficiency of such resolutions is often high, with excellent enantiomeric excess (ee) values being achieved. mdpi.com

Table 2: Lipases Used in the Synthesis of Esters

| Lipase Source | Common Application |

|---|---|

| Candida antarctica Lipase B (CALB) | Kinetic resolution and esterification. nih.govmdpi.com |

| Pseudomonas fluorescens Lipase | Kinetic resolution of various substrates. mdpi.com |

| Pseudomonas cepacia Lipase (PCL) | Hydrolysis and transesterification reactions. mdpi.com |

Stereoselective Synthesis of this compound Enantiomers

The biological activity of chiral molecules is often dependent on their stereochemistry, making the synthesis of single enantiomers a critical area of research. For this compound, several strategies can be employed to achieve this goal.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a subsequent diastereoselective reaction. wikipedia.orgnih.gov After the desired stereocenter has been created, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org

A well-known example is the use of Evans oxazolidinone auxiliaries. wikipedia.org In a potential synthesis of a specific enantiomer of this compound, 2,3-dimethylbutanoic acid would first be coupled to a chiral oxazolidinone. The resulting N-acyl oxazolidinone can then undergo a diastereoselective alkylation reaction. The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. williams.edu Subsequent removal of the auxiliary by alcoholysis with ethanol would furnish the desired enantiomer of this compound. This method is known for its high degree of stereocontrol and reliability. researchgate.netresearchgate.net

Table 3: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Reactions | Key Features |

|---|---|---|

| Evans Oxazolidinones | Aldol (B89426) reactions, alkylations, Diels-Alder reactions. wikipedia.orgresearchgate.net | High diastereoselectivity, predictable stereochemical outcome. researchgate.net |

| Pseudoephedrine | Asymmetric alkylation. wikipedia.org | Forms crystalline derivatives, easy to separate diastereomers. |

| Camphorsultam | Diels-Alder reactions, alkylations. | Provides good stereocontrol. |

Asymmetric Catalysis in this compound Formation

Asymmetric catalysis utilizes a chiral catalyst to convert a prochiral substrate into a chiral product with a preference for one enantiomer. This approach is highly efficient as only a small amount of the chiral catalyst is required.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. magtech.com.cn Proline and its derivatives are among the most widely used organocatalysts. magtech.com.cn

For the synthesis of chiral this compound, an organocatalytic Michael addition could be a viable strategy. For instance, the conjugate addition of a nucleophile to an appropriate α,β-unsaturated precursor in the presence of a chiral organocatalyst could establish the desired stereocenters. While direct application to this compound is not widely reported, the principles of organocatalytic Michael additions are well-established for creating all-carbon quaternary stereocenters. mdpi.com A bifunctional organocatalyst, such as one derived from a cinchona alkaloid, could activate both the nucleophile and the electrophile to achieve high enantioselectivity. mdpi.com

The development of novel organocatalysts and the expansion of their application in reactions like the Michael addition hold significant promise for the efficient and stereoselective synthesis of complex molecules like the enantiomers of this compound.

Transition Metal-Catalyzed Enantioselective Routes

The creation of specific stereoisomers of this compound is crucial for its application in fields where chirality dictates biological activity or sensory properties. Transition metal-catalyzed enantioselective synthesis provides a powerful tool to achieve this. A key strategy involves the asymmetric hydrogenation of a prochiral precursor, ethyl tiglate (ethyl (E)-2-methylbut-2-enoate).

Rhodium and Ruthenium complexes with chiral phosphine (B1218219) ligands have been extensively studied for the asymmetric hydrogenation of α,β-unsaturated esters. In the case of ethyl tiglate, these catalysts can deliver high enantiomeric excess (ee) of the desired (R)- or (S)-ethyl 2,3-dimethylbutanoate. The choice of metal, chiral ligand, and reaction conditions are critical for achieving high stereoselectivity.

For instance, Rhodium complexes with chiral diphosphine ligands, such as those from the DuPhos and BPE families, have shown high efficacy in the hydrogenation of various substituted alkenes. The mechanism typically involves the coordination of the double bond of the substrate to the chiral metal center, followed by the stereoselective transfer of hydrogen from the metal hydride to the substrate. The steric and electronic properties of the chiral ligand create a chiral pocket around the metal center, which directs the approach of the substrate and controls the stereochemical outcome of the hydrogenation.

The table below summarizes representative results for the asymmetric hydrogenation of tiglic acid and its derivatives, which serve as direct precursors to the target ester.

| Catalyst Precursor | Chiral Ligand | Substrate | Enantiomeric Excess (ee) |

| [Rh(COD)₂]BF₄ | (R,R)-Me-DuPhos | Tiglic Acid | >95% |

| Ru(OAc)₂(S)-BINAP | (S)-BINAP | Tiglic Acid | up to 81% |

| Pd/C | Cinchonidine | Tiglic Acid | - |

Data compiled from various studies on asymmetric hydrogenation of tiglic acid and its analogues.

Diastereoselective Synthesis and Control

When a molecule contains two or more stereocenters, controlling the relative configuration between them becomes a synthetic challenge. Diastereoselective synthesis of this compound aims to selectively produce one diastereomer over others. A common approach to achieve this is through the diastereoselective alkylation of a chiral enolate.

This strategy often involves the use of a chiral auxiliary attached to the ester, which directs the approach of an incoming electrophile (a methyl group in this case) to one face of the enolate. For the synthesis of this compound, one could start with a chiral ester of 2-methylbutanoic acid. Deprotonation with a strong base like lithium diisopropylamide (LDA) would generate a chiral enolate. The subsequent alkylation with a methylating agent, such as methyl iodide, would then proceed with a diastereoselectivity dictated by the chiral auxiliary.

The stereochemical outcome is often rationalized by considering the steric hindrance imposed by the chiral auxiliary, which blocks one face of the enolate, forcing the electrophile to attack from the less hindered face. After the alkylation, the chiral auxiliary can be removed to yield the desired this compound. The efficiency of this approach is highly dependent on the choice of the chiral auxiliary and the reaction conditions.

While specific examples for the diastereoselective synthesis of this compound via this method are not extensively documented in readily available literature, the principles of diastereoselective enolate alkylation are well-established and provide a viable synthetic route. The general success of this methodology is demonstrated in the synthesis of various α-branched carbonyl compounds.

Novel Synthetic Routes and Cascade Reactions

Modern synthetic chemistry emphasizes the development of novel and efficient synthetic routes that minimize the number of steps, reduce waste, and increase molecular complexity in a single operation. Multicomponent reactions and cascade (or tandem/domino) processes are at the forefront of this endeavor.

Tandem and Domino Processes for Structural Complexity

Tandem or domino reactions are sequential transformations that occur in a single pot without the isolation of intermediates. These processes are highly efficient as they avoid multiple work-up and purification steps. A potential tandem approach for the synthesis of the 2,3-dimethylbutanoate core could involve a conjugate addition followed by an alkylation.

For example, a Michael acceptor such as ethyl crotonate could undergo a conjugate addition of a methyl nucleophile (e.g., from an organocuprate reagent). The resulting enolate intermediate could then be trapped in situ with a methylating agent. The stereochemical outcome of such a process would depend on the stereoselectivity of both the conjugate addition and the subsequent alkylation step. The use of chiral ligands or auxiliaries could potentially control the stereochemistry of the newly formed stereocenters.

While specific examples of tandem reactions for the direct synthesis of this compound are not prevalent in the literature, the principles of tandem reactions are widely applied in organic synthesis and represent a promising area for future research in the efficient synthesis of this and other structurally related compounds.

Reaction Mechanisms and Chemical Transformations of Ethyl 2,3 Dimethylbutanoate

Elucidation of Hydrolysis and Transesterification Mechanisms

The hydrolysis and transesterification of esters are fundamental reactions that proceed via nucleophilic acyl substitution. For sterically hindered esters like ethyl 2,3-dimethylbutanoate, the reaction rates and mechanisms are particularly sensitive to the reaction conditions.

Kinetic and Mechanistic Studies of Ester Hydrolysis

The hydrolysis of this compound to 2,3-dimethylbutanoic acid and ethanol (B145695) can be catalyzed by either acid or base. jk-sci.comwikipedia.org The steric hindrance in this ester generally leads to slower hydrolysis rates compared to unhindered esters. ucoz.com

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction proceeds via an AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular), which is the reverse of Fischer esterification. chemistrysteps.comchemguide.co.ukucalgary.ca The mechanism involves the following steps:

Protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.

Nucleophilic attack by a water molecule on the activated carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking water moiety to the ethoxy group.

Elimination of ethanol as a neutral leaving group.

Deprotonation of the resulting protonated carboxylic acid to yield 2,3-dimethylbutanoic acid and regenerate the acid catalyst.

Due to the steric hindrance, an alternative AAC1 mechanism (acid-catalyzed, acyl-oxygen cleavage, unimolecular) might be considered under strongly acidic and non-aqueous conditions, though it is rare. ucoz.com An AAL1 mechanism (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) could occur if the alkyl part of the ester could form a stable carbocation; however, this is not the case for the ethyl group. chemistrysteps.comyoutube.com

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a strong base, such as sodium hydroxide (B78521), hydrolysis occurs through a BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). ucalgary.cayoutube.com This process is effectively irreversible due to the final deprotonation step. chemistrysteps.com The mechanism involves:

Nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate.

Elimination of the ethoxide ion as the leaving group.

A rapid acid-base reaction between the formed carboxylic acid and the ethoxide ion (or another hydroxide ion) to produce the carboxylate salt and ethanol.

The rate of alkaline hydrolysis is significantly influenced by steric effects. chemrxiv.org For highly hindered esters, alternative non-aqueous conditions, such as using NaOH in a mixture of methanol (B129727) and dichloromethane, can facilitate saponification at room temperature.

Table 1: General Kinetic Parameters for Ester Hydrolysis

| Hydrolysis Type | Mechanism | Rate Determining Step | Key Factors Influencing Rate |

|---|---|---|---|

| Acid-Catalyzed | AAC2 | Nucleophilic attack by water | Steric hindrance, electrophilicity of carbonyl carbon |

| Base-Catalyzed | BAC2 | Nucleophilic attack by hydroxide | Steric hindrance, concentration of base |

Investigating Transesterification Pathways

Transesterification is the conversion of one ester to another by reaction with an alcohol. masterorganicchemistry.com This equilibrium reaction can be catalyzed by acids or bases. masterorganicchemistry.com For a sterically hindered ester like this compound, forcing conditions or specialized catalysts may be necessary to achieve efficient conversion.

Acid-Catalyzed Transesterification:

The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com The use of a large excess of the reactant alcohol can drive the equilibrium towards the desired product. masterorganicchemistry.com

Base-Catalyzed Transesterification:

This pathway involves an alkoxide as the nucleophile. masterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate, similar to saponification. masterorganicchemistry.com

Lewis Acid Catalysis:

Lewis acids such as AlCl₃ or ZnCl₂ can catalyze transesterification by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. mdpi.compreprints.orgresearchgate.netresearchgate.net This method can be effective for hindered esters and can be carried out under milder conditions than traditional acid catalysis. researchgate.net

Table 2: Catalytic Systems for Transesterification of Hindered Esters

| Catalyst Type | Example Catalysts | General Conditions | Advantages |

|---|---|---|---|

| Brønsted Acids | H₂SO₄, p-TsOH | Excess alcohol, heat | Readily available |

| Brønsted Bases | NaOR, KOR | Anhydrous alcohol | High conversion for less hindered esters |

| Lewis Acids | ZnCl₂, AlCl₃, Ti(OR)₄ | Anhydrous conditions | Effective for hindered substrates, milder conditions |

| Heterogeneous | Solid acid/base catalysts | High temperature | Ease of catalyst separation and reuse |

| Enzymatic | Lipases | Mild temperature and pH | High selectivity |

Oxidative and Reductive Transformations of the Ester Moiety

Selective Oxidation Reactions

The direct oxidation of the ester moiety in a saturated compound like this compound is not a common transformation under standard laboratory conditions. Oxidation typically targets other functional groups or the hydrocarbon skeleton at positions activated by the ester group. While methods exist for the oxidative conversion of alcohols to esters, the reverse process for a simple aliphatic ester is challenging. nih.govresearchgate.net Research into the selective oxidation of esters often focuses on α-keto esters from α-hydroxy esters. acs.org

Controlled Reduction Methodologies

The ester group of this compound can be reduced to a primary alcohol, 2,3-dimethylbutan-1-ol. Due to the lower reactivity of esters compared to aldehydes and ketones, strong reducing agents are required. masterorganicchemistry.comyoutube.com

Reduction to Alcohols:

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to primary alcohols. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. ic.ac.uk The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the ethoxide group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. masterorganicchemistry.com

Partial Reduction to Aldehydes:

For sterically hindered esters, partial reduction to the corresponding aldehyde, 2,3-dimethylbutanal, can be achieved using sterically hindered and less reactive hydride reagents. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this transformation. fiveable.memasterorganicchemistry.comyoutube.comwikipedia.orgchemistrysteps.com The reaction is typically performed at low temperatures (-78 °C) to prevent over-reduction to the alcohol. chemistrysteps.com The mechanism involves the formation of a stable tetrahedral intermediate that does not collapse to the aldehyde until aqueous workup. chemistrysteps.com

Table 3: Reducing Agents for the Transformation of this compound

| Reagent | Product | Typical Conditions |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | 2,3-Dimethylbutan-1-ol | Anhydrous ether (THF, Et₂O), then H₃O⁺ workup |

| Diisobutylaluminum hydride (DIBAL-H) | 2,3-Dimethylbutanal | Anhydrous non-polar solvent (toluene, hexane), -78 °C, then H₃O⁺ workup |

Carbon-Carbon Bond Forming Reactions Involving this compound Derivatives

The α-proton of this compound can be abstracted by a strong, non-nucleophilic base to form an enolate. This enolate can then act as a nucleophile in carbon-carbon bond-forming reactions. libretexts.orgfiveable.mepressbooks.publibretexts.org

The formation of the enolate is a critical step. Due to the steric hindrance around the α-carbon, a bulky, strong base is preferred to avoid nucleophilic attack at the carbonyl carbon. Lithium diisopropylamide (LDA) is a suitable base for this purpose. libretexts.orglibretexts.orgyoutube.com The reaction is typically carried out at low temperatures in an anhydrous solvent like THF.

Once formed, the enolate of this compound can react with various electrophiles in SN2-type reactions. libretexts.org A common application is the alkylation with alkyl halides. libretexts.orgfiveable.me This reaction introduces a new alkyl group at the α-position, leading to the formation of a more substituted ester. The success of the alkylation is dependent on the reactivity of the alkyl halide, with primary and secondary halides being the most suitable. libretexts.org

Table 4: Alkylation of this compound via its Enolate

| Step | Reagents and Conditions | Intermediate/Product |

|---|---|---|

| 1. Enolate Formation | Lithium diisopropylamide (LDA), THF, -78 °C | Lithium enolate of this compound |

| 2. Alkylation | Alkyl halide (e.g., CH₃I, CH₃CH₂Br) | α-Alkylated this compound derivative |

Enolate Chemistry and Aldol-Type Additions

The potential for this compound to participate in enolate-mediated reactions is a key aspect of its chemical profile. The presence of a single alpha-hydrogen at the C2 position allows for the formation of an enolate anion under appropriate basic conditions. However, the steric hindrance imposed by the adjacent methyl and isopropyl groups significantly impacts the ease of enolate formation and its subsequent reactivity.

The generation of the enolate of this compound typically requires a strong, non-nucleophilic base to overcome the steric impediment and prevent competing nucleophilic acyl substitution at the ester carbonyl. Bases such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are commonly employed for the deprotonation of sterically hindered esters. The reaction is generally carried out at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (THF) to ensure the kinetic formation of the enolate and to minimize side reactions.

Once formed, the enolate of this compound can theoretically act as a nucleophile in aldol-type addition reactions with carbonyl compounds, such as aldehydes and ketones. In a typical aldol (B89426) addition, the enolate would attack the electrophilic carbonyl carbon, leading to the formation of a β-hydroxy ester after an acidic workup.

However, the steric bulk surrounding the nucleophilic carbon of the enolate of this compound presents a significant challenge for its participation in aldol-type additions. The approach of the enolate to the carbonyl electrophile is sterically demanding, which can lead to low reaction rates and poor yields. The transition state for the carbon-carbon bond formation is likely to be high in energy due to non-bonded steric interactions between the substituents on the enolate and the carbonyl compound.

Table 1: Factors Influencing Enolate Formation and Reactivity in Aldol-Type Additions for Sterically Hindered Esters

| Factor | Influence on Enolate Formation | Influence on Aldol-Type Addition |

| Steric Hindrance | Requires strong, bulky, non-nucleophilic bases (e.g., LDA, LHMDS). May require more forcing conditions (e.g., higher temperatures, longer reaction times). | Reduces reaction rates and yields due to hindered approach to the electrophile. Can influence the diastereoselectivity of the addition. |

| Base Strength and Type | Strong bases are necessary to deprotonate the weakly acidic α-hydrogen. Non-nucleophilic bases are crucial to avoid competing reactions at the ester carbonyl. | The choice of counterion (e.g., Li+, Na+, K+) can affect the aggregation state of the enolate and its reactivity and stereoselectivity. |

| Solvent | Aprotic polar solvents like THF are typically used to solvate the base and stabilize the enolate. | The solvent can influence the enolate's aggregation and reactivity. |

| Temperature | Low temperatures are generally required to ensure kinetic control and prevent side reactions such as self-condensation or decomposition. | Low temperatures are often necessary to control the selectivity of the reaction. |

Due to these steric challenges, there is limited specific research on the successful application of the enolate of this compound in aldol-type additions. In cases where such reactions are attempted, the choice of the carbonyl electrophile is critical. Less sterically demanding aldehydes would be expected to be more reactive partners than ketones. Furthermore, the use of Lewis acid additives could potentially enhance the electrophilicity of the carbonyl partner and promote the reaction.

Conjugate Addition Reactions with Analogous Unsaturated Esters

Conjugate addition, or Michael addition, is a powerful carbon-carbon bond-forming reaction that involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. To discuss the potential of this compound in this context, we must consider its unsaturated analogue, ethyl 2,3-dimethylbut-2-enoate. In this hypothetical scenario, the α,β-unsaturated ester would serve as the Michael acceptor.

The reactivity of ethyl 2,3-dimethylbut-2-enoate as a Michael acceptor would be significantly influenced by the steric hindrance around the β-carbon, which is the site of nucleophilic attack. The presence of a methyl group at the β-position and another at the α-position creates a sterically congested environment, making the approach of a nucleophile challenging.

A variety of nucleophiles, including organocuprates (Gilman reagents), enamines, and stabilized enolates (e.g., from malonic esters), are commonly used in conjugate addition reactions. The choice of nucleophile is critical when dealing with a sterically hindered Michael acceptor. Softer, less sterically demanding nucleophiles are generally more successful in these reactions.

Research on sterically hindered α,β-unsaturated esters has shown that the steric bulk can have a profound effect on the diastereoselectivity of the Michael addition. For instance, in studies on analogous systems, the steric hindrance of the ester group was found to dramatically influence the facial selectivity of the incoming nucleophile, leading to unexpected diastereomeric outcomes. This is often rationalized by proposing a specific transition state geometry that minimizes steric interactions.

Table 2: Expected Reactivity of Ethyl 2,3-dimethylbut-2-enoate in Conjugate Addition Reactions

| Nucleophile Type | Expected Reactivity with Ethyl 2,3-dimethylbut-2-enoate | Potential Challenges |

| Organocuprates (e.g., R₂CuLi) | Generally effective for conjugate additions to hindered systems. The "soft" nature of these reagents favors 1,4-addition. | The steric bulk on the cuprate (B13416276) itself can be a limiting factor. |

| Stabilized Enolates (e.g., malonates) | Can be effective, but the reaction may require more forcing conditions (e.g., elevated temperatures, use of a catalyst). | The steric hindrance of the enolate can add to the overall steric congestion of the transition state. |

| Enamines | May undergo conjugate addition, but the steric hindrance on the Michael acceptor could disfavor the reaction. | The reversibility of enamine formation and the potential for competing side reactions. |

| Thiols and Amines | Can act as nucleophiles in conjugate additions, often under milder conditions. | The steric hindrance may still slow down the reaction rate. |

The outcome of a conjugate addition to a sterically hindered α,β-unsaturated ester like ethyl 2,3-dimethylbut-2-enoate would be a delicate balance between electronic effects, which activate the double bond for nucleophilic attack, and steric effects, which hinder the approach of the nucleophile.

Claisen Condensation and Related Acylation Reactions of Structurally Similar Esters

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction for esters that possess at least two α-hydrogens. It involves the self-condensation of two ester molecules in the presence of a strong base to form a β-keto ester. Given that this compound has only one α-hydrogen, it cannot undergo a standard Claisen self-condensation.

However, it could potentially act as the electrophilic partner in a "crossed" Claisen condensation with another ester that can form an enolate. In this scenario, the enolate of a different ester would attack the carbonyl group of this compound. The success of such a reaction would be highly dependent on the steric accessibility of the carbonyl group in this compound. The presence of the α-methyl and isopropyl groups would likely make the carbonyl carbon significantly less electrophilic and sterically shielded, thus disfavoring the nucleophilic attack by an enolate.

For structurally similar, but less hindered esters, the Claisen condensation is a viable transformation. For example, an ester with a single α-substituent can still participate as the electrophile in a crossed Claisen condensation. The steric hindrance in esters analogous to this compound can be a major limiting factor in acylation reactions in general.

The Dieckmann condensation, which is an intramolecular Claisen condensation, would not be applicable to a simple molecule like this compound. However, if this structural motif were incorporated into a larger molecule with another ester group at a suitable distance (e.g., a 1,6- or 1,7-diester), the steric hindrance at the α-position could influence the feasibility and outcome of the intramolecular cyclization.

Table 3: Feasibility of Acylation Reactions for Esters Structurally Similar to this compound

| Reaction Type | Feasibility for this compound | Considerations for Structurally Similar Hindered Esters |

| Claisen Self-Condensation | Not possible (only one α-hydrogen). | Possible for esters with at least two α-hydrogens, but yields may be reduced by steric hindrance. |

| Crossed Claisen Condensation (as electrophile) | Highly disfavored due to steric hindrance around the carbonyl group. | Can be challenging; requires a reactive, unhindered enolate partner and potentially forcing reaction conditions. |

| Acylation with other Acylating Agents | Difficult due to the sterically hindered nature of any potential enolate. | The steric bulk of the ester enolate can prevent efficient reaction with acyl halides or anhydrides. |

Derivatization Chemistry for Functionalization and Research Probes

The derivatization of this compound can be a valuable strategy for its functionalization, enabling the synthesis of new molecules with tailored properties or for the development of research probes for analytical and biological studies. The primary sites for derivatization are the ester functional group and, to a lesser extent, the alkyl backbone through radical-mediated processes.

The ester moiety is the most reactive handle for chemical modification. Common derivatization reactions at the ester group include:

Hydrolysis: Saponification of the ethyl ester using a strong base like sodium hydroxide or potassium hydroxide, followed by acidification, yields the corresponding 2,3-dimethylbutanoic acid. This carboxylic acid can then serve as a versatile precursor for a wide range of other functional groups.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can be used to exchange the ethyl group for another alkyl or aryl group. This can be used to modify the physical properties of the molecule, such as its volatility for gas chromatography (GC) analysis or its solubility.

Amidation: The ester can be converted to an amide by reaction with an amine. This reaction often requires elevated temperatures or the use of a catalyst due to the relatively low reactivity of esters compared to other acylating agents. The direct amidation of a sterically hindered ester like this compound can be challenging. A more efficient route would be to first hydrolyze the ester to the carboxylic acid and then couple it with an amine using a standard coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Reduction: The ester can be reduced to the corresponding primary alcohol, 2,3-dimethyl-1-butanol, using strong reducing agents such as lithium aluminum hydride (LAH). This alcohol can then be further functionalized.

These derivatization strategies can be employed to attach the 2,3-dimethylbutanoyl scaffold to other molecules of interest, such as fluorescent dyes, biotin, or other reporter groups, to create chemical probes. For example, the carboxylic acid derived from the hydrolysis of this compound could be coupled to a fluorescent amine to generate a probe for studying enzymatic activity or cellular uptake.

For analytical purposes, such as GC-mass spectrometry (MS) analysis, derivatization is often employed to increase the volatility and thermal stability of analytes. While this compound is already relatively volatile, its hydrolysis product, 2,3-dimethylbutanoic acid, would require derivatization, typically through esterification (e.g., to its methyl or tert-butyldimethylsilyl ester), to be suitable for GC analysis.

Table 4: Derivatization Strategies for this compound and its Applications

| Derivatization Reaction | Reagents | Product | Potential Applications |

| Hydrolysis | NaOH or KOH, then H₃O⁺ | 2,3-Dimethylbutanoic acid | Precursor for other functional groups, synthesis of amides, other esters. |

| Transesterification | R'OH, acid or base catalyst | R' 2,3-dimethylbutanoate | Modification of physical properties, preparation of standards for analysis. |

| Amidation (via the acid) | 1. NaOH, H₂O; 2. R'R"NH, DCC/EDC | N,N-R',R"-2,3-dimethylbutanamide | Synthesis of bioactive molecules, attachment to solid supports. |

| Reduction | LiAlH₄, then H₂O | 2,3-Dimethyl-1-butanol | Synthesis of other functionalized molecules. |

| Attachment of a Reporter Group (via the acid) | 1. NaOH, H₂O; 2. Reporter-NH₂, DCC/EDC | 2,3-Dimethylbutanoyl-Reporter | Creation of fluorescent or biotinylated probes for biological studies. |

The functionalization of this compound through these derivatization pathways opens up possibilities for its use in a broader range of scientific applications, from the development of new materials to the investigation of biological processes.

Spectroscopic and Advanced Analytical Characterization of Ethyl 2,3 Dimethylbutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For Ethyl 2,3-dimethylbutanoate, both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about its carbon-hydrogen framework.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Structural Elucidation

The ¹H NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons present in the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) of these signals are key to assigning the structure. Based on established principles and data for similar compounds, the expected ¹H NMR data are summarized in the table below.

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) | Coupling Constant (J, Hz) (Predicted) |

| Ethyl (-O-CH₂-CH₃ ) | ~1.25 | Triplet | ~7.1 |

| Ethyl (-O-CH₂ -CH₃) | ~4.12 | Quartet | ~7.1 |

| Methyl (-CH(CH₃ )-CH(CH₃)₂) | ~1.15 | Doublet | ~6.8 |

| Isopropyl (-CH(CH₃)-CH(CH₃)₂ ) | ~0.85 - 0.95 | Doublet | ~6.9 |

| Methine (-CH (CH₃)-CH(CH₃)₂) | ~2.3 - 2.6 | Multiplet | - |

| Methine (-CH(CH₃)-CH (CH₃)₂) | ~1.8 - 2.1 | Multiplet | - |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The predicted chemical shifts for the carbon atoms in this compound are presented in the following table. The carbonyl carbon of the ester group is characteristically found at the downfield end of the spectrum.

| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |

| Carbonyl (C =O) | ~170-175 |

| Ethyl (-O-CH₂ -CH₃) | ~60-65 |

| Methine (-CH (CH₃)-CH(CH₃)₂) | ~45-50 |

| Methine (-CH(CH₃)-CH (CH₃)₂) | ~30-35 |

| Methyl (-CH(CH₃ )-CH(CH₃)₂) | ~15-20 |

| Isopropyl (-CH(CH₃)-CH(CH₃)₂ ) | ~18-25 |

| Ethyl (-O-CH₂-CH₃ ) | ~14 |

Advanced NMR Techniques for Stereochemical Analysis

Due to the presence of two chiral centers at positions 2 and 3, this compound can exist as diastereomers and enantiomers. Advanced NMR techniques are crucial for the stereochemical analysis of these isomers.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons on adjacent carbons. For instance, cross-peaks would be expected between the protons of the ethyl group (-O-CH₂- and -CH₃), and between the methine proton at C2 and the methyl protons at C2, as well as the methine proton at C3.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close to each other in space, which is particularly useful for determining stereochemistry. For example, the spatial relationship between the methyl groups at C2 and C3 could be investigated to help assign the relative stereochemistry (syn or anti) of the diastereomers.

Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR technique correlates proton signals with the carbon signals of the atoms they are directly attached to, confirming the assignments made in the 1D ¹H and ¹³C spectra.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, which helps in determining the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry is a hard ionization technique that results in significant fragmentation of the molecule. The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z 144, corresponding to its molecular weight. The most prominent peaks observed in the GC-MS analysis are at m/z 102, 43, and 74. nih.gov Another key fragmentation pathway for esters is the McLafferty rearrangement , which would produce a characteristic ion at m/z 88.

Chemical Ionization (CI) Mass Spectrometry is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecule peak ([M+H]⁺) at m/z 145. This technique is useful for confirming the molecular weight of the compound when the molecular ion is weak or absent in the EI spectrum.

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS)

Tandem Mass Spectrometry (MS/MS) would involve the selection of a specific precursor ion (e.g., the molecular ion at m/z 144 or the protonated molecule at m/z 145) and subjecting it to collision-induced dissociation (CID) to generate product ions. This technique would provide more detailed information about the fragmentation pathways and help in the structural confirmation of the fragment ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental formula. For the protonated molecule of this compound ([C₈H₁₇O₂]⁺), the theoretical exact mass is 145.1229, which can be experimentally verified by HRMS to confirm the elemental composition.

Fragmentation Pathway Analysis

The fragmentation of this compound under EI conditions can be rationalized through several key pathways:

Loss of an ethoxy radical (•OCH₂CH₃): Cleavage of the C-O bond can lead to the formation of the 2,3-dimethylbutanoyl cation with an m/z of 99.

Loss of ethylene (B1197577) (C₂H₄): Cleavage of the ethyl group from the ester can result in the formation of a protonated 2,3-dimethylbutanoic acid ion.

Formation of the m/z 102 ion: This prominent peak likely arises from the loss of a propyl radical (•C₃H₇) from the molecular ion, although the exact mechanism is complex and may involve rearrangements. nih.gov

McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α-β carbon bond, resulting in the formation of a neutral alkene and a radical cation. For this compound, this would lead to an ion at m/z 88.

Formation of the m/z 74 and m/z 43 ions: The peak at m/z 74 could correspond to the protonated form of ethoxycarbonyl radical, while the peak at m/z 43 is likely due to the formation of the isopropyl cation ([CH(CH₃)₂]⁺). nih.govdocbrown.info

A summary of the major ions observed in the EI mass spectrum is provided in the table below.

| m/z | Proposed Fragment Ion |

| 144 | [C₈H₁₆O₂]⁺ (Molecular Ion) |

| 102 | [M - C₃H₇]⁺ (Loss of propyl radical) |

| 88 | [C₄H₈O₂]⁺ (McLafferty rearrangement product) |

| 74 | [C₃H₆O₂]⁺ |

| 43 | [C₃H₇]⁺ (Isopropyl cation) |

Chromatographic Separations

Chromatography is fundamental to the purification and analysis of this compound, enabling its separation from reaction mixtures and the resolution of its enantiomeric forms.

Gas chromatography is an ideal technique for analyzing volatile compounds like this compound. The compound's retention time in a GC system is a key identifier, with a reported Kovats retention index of 908 on a standard non-polar column. When coupled with a mass spectrometer (GC-MS), the technique provides definitive structural information through mass fragmentation patterns.

In mass spectrometry, this compound undergoes characteristic fragmentation. The electron ionization (EI) mass spectrum shows several key peaks that are indicative of its structure. A significant fragmentation pathway for esters is the McLafferty rearrangement, which would produce a characteristic peak. The analysis of the fragmentation data available from databases like PubChem reveals a prominent peak at a mass-to-charge ratio (m/z) of 102, which corresponds to the loss of a C3H6 (propylene) molecule from the molecular ion. Another significant peak is observed at m/z 43.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Plausible Fragment Ion |

|---|---|---|

| 102 | High | [C5H10O2]+• |

| 43 | High | [C3H7]+ |

While GC is well-suited for volatile esters, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) offer versatile alternatives, particularly for less volatile derivatives or when analyzing complex matrices. For a moderately polar compound like this compound, a reversed-phase (RP) HPLC method is typically employed.

A standard RP-HPLC setup would likely use a C18 stationary phase. The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile, and water. sielc.commdpi.com Gradient elution, where the proportion of the organic solvent is increased over time, can be used to ensure efficient separation and good peak shape. For detection, a simple UV detector may not be effective as the molecule lacks a strong chromophore. Therefore, coupling the LC system to a mass spectrometer (LC-MS) is highly advantageous. mdpi.com UHPLC systems, which use smaller particle-sized columns, can offer faster analysis times and higher resolution compared to traditional HPLC. frontiersin.orgnih.gov

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detector | Mass Spectrometer (MS) |

| Mode | Reversed-Phase (RP) |

As this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers: (R)-ethyl 2,3-dimethylbutanoate and (S)-ethyl 2,3-dimethylbutanoate. These stereoisomers have identical physical properties except for their interaction with plane-polarized light, making their separation impossible with standard chromatographic techniques. Chiral chromatography is the definitive method for their resolution and for determining enantiomeric excess (ee).

The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For the enantiomeric resolution of this compound, polysaccharide-based CSPs are effective. Specifically, columns such as Chiralpak® IA or IB, which are based on amylose (B160209) or cellulose (B213188) derivatives, can be used. The separation is typically performed in normal-phase mode, utilizing a mobile phase composed of a mixture of hexane (B92381) and isopropanol.

Vibrational and Electronic Spectroscopy

Spectroscopic methods provide detailed information about the functional groups and three-dimensional structure of this compound.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several strong absorption bands that confirm its identity as an aliphatic ester.

The most prominent feature in the spectrum is the strong absorption band corresponding to the carbonyl (C=O) group of the ester, which typically appears in the range of 1735-1750 cm⁻¹. mtoz-biolabs.com Another key feature is the C-O stretching vibration, which for esters usually results in two bands, one for the C-O-C asymmetric stretch (around 1250-1230 cm⁻¹) and another for the O-C-C symmetric stretch. mtoz-biolabs.com Additionally, the spectrum will show strong C-H stretching vibrations from the methyl and ethyl groups in the 2880-2975 cm⁻¹ region, and C-H bending vibrations between 1365 and 1480 cm⁻¹. acs.org The absence of a broad O-H band around 3300 cm⁻¹ distinguishes the ester from its corresponding carboxylic acid. mtoz-biolabs.com

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2880-2975 | C-H Stretch | Alkyl (CH₃, CH₂) |

| 1735-1750 | C=O Stretch | Ester Carbonyl |

| 1365-1480 | C-H Bend | Alkyl (CH₃, CH₂) |

| 1230-1250 | C-O Stretch | Ester Linkage |

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. spectroscopyeurope.com This technique is instrumental in determining the absolute configuration (R or S) of chiral compounds. mtoz-biolabs.comresearchgate.net

For this compound, the ester carbonyl group acts as a chromophore. The n → π* electronic transition of this chromophore, typically occurring in the ultraviolet region, will give rise to a CD signal, known as a Cotton effect. The sign of this Cotton effect (positive or negative) is directly related to the stereochemistry of the chiral center.

To determine the absolute configuration, the experimental CD spectrum of an enantiomerically pure sample is recorded. This experimental spectrum is then compared with a theoretical spectrum generated through quantum chemical calculations, such as time-dependent density functional theory (TDDFT). nih.gov By comparing the experimental and calculated spectra, the absolute configuration of the enantiomer can be unambiguously assigned as either (R) or (S). spectroscopyeurope.comnih.gov Enantiomers will produce mirror-image CD spectra of equal magnitude but opposite signs. spectroscopyeurope.com

Theoretical Chemistry and Computational Studies of Ethyl 2,3 Dimethylbutanoate

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of ethyl 2,3-dimethylbutanoate. These methods allow for the precise determination of molecular geometries, energies, and various reactivity indices.

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of molecules like this compound due to its favorable balance of accuracy and computational cost. DFT calculations can predict a wide array of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

The optimized geometry of this compound, as determined by DFT methods, provides detailed information on bond lengths, bond angles, and dihedral angles. For instance, studies on similar ethyl esters using the B3LYP functional with a 6-31G* basis set have yielded bond lengths for the C=O bond around 1.21 Å and for the C-O single bond of the ester group around 1.36 Å. researchgate.net The branching methyl groups on the butanoate chain are expected to influence the local geometry, potentially causing slight elongations of adjacent C-C bonds due to steric hindrance.

Frontier molecular orbitals, the HOMO and LUMO, are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. irjweb.com For aliphatic esters, the HOMO is typically localized on the oxygen atoms of the ester group, while the LUMO is centered on the carbonyl carbon and oxygen atoms.

Reactivity descriptors derived from DFT, such as Fukui functions, can pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. youtube.com For this compound, the carbonyl carbon is predicted to be the primary site for nucleophilic attack, while the carbonyl oxygen would be a likely site for electrophilic attack.

Table 1: Calculated Geometrical Parameters for an Analogous Ester (Ethyl Palmitate) using DFT (B3LYP/6-31G)* researchgate.net

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C=O | 1.21 |

| Bond Length | C-O | 1.36 |

| Bond Length | C-C | 1.53 |

| Bond Length | C-H | 1.11 |

Note: This data is for an analogous straight-chain ester and serves as an example of the type of data obtained from DFT calculations.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are highly valuable for the detailed conformational analysis of flexible molecules like this compound. These methods can accurately predict the relative energies of different conformers and the energy barriers for their interconversion.

The presence of several single bonds in this compound allows for a number of possible rotational isomers (rotamers). The rotation around the C(O)-O bond and the C-C bonds of the ethyl and dimethylbutanoate fragments gives rise to various stable conformations. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, can provide a detailed potential energy surface.

Studies on branched alkanes and esters have shown that steric interactions play a significant role in determining the most stable conformers. lumenlearning.com For this compound, the gauche and anti conformations around the C2-C3 bond of the butanoate chain, as well as the orientation of the ethyl group relative to the carbonyl group, will have distinct energy levels. The most stable conformer is likely one that minimizes the steric repulsion between the bulky methyl and ethyl groups. libretexts.org

The energy barriers to rotation around these bonds are also critical for understanding the molecule's flexibility. Theoretical calculations on similar branched alkanes have shown that the energy barriers for methyl group rotation can be on the order of a few kcal/mol. researchgate.net

Table 2: Calculated Rotational Barriers for Analogous Biphenyl Compounds biomedres.usbiomedres.us

| Compound | Rotational Barrier (kJ/mol) | Method |

| Biphenyl | 6.0 | Experimental |

| Biphenyl | 6.4 | HF/6-31G** |

| Substituted Biphenyls | 6.3 - 16.3 | Various ab initio and DFT |

Note: This data for biphenyls illustrates the magnitude of rotational barriers that can be calculated, although the specific values for the acyclic this compound would differ.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a dynamic picture of this compound, allowing for the exploration of its conformational landscape and interactions with its environment over time.

MD simulations, employing a suitable force field, can model the time-dependent behavior of this compound. j-octa.com A force field is a set of empirical equations and parameters that describe the potential energy of the system as a function of its atomic coordinates. uiuc.edu For esters, force fields like CHARMM and AMBER have been developed and refined. nih.gov

Simulations can reveal the transitions between different conformational states and the timescales on which these transitions occur. This is particularly important for understanding how the molecule's shape fluctuates under different conditions. The flexibility of the ethyl and branched butanoate chains will lead to a dynamic equilibrium of various conformers in solution.

The behavior of this compound is significantly influenced by its interactions with surrounding molecules, particularly in a solvent. MD simulations are well-suited to study these intermolecular interactions, which include van der Waals forces, dipole-dipole interactions, and hydrogen bonding (as an acceptor). libretexts.orglibretexts.org

In a polar solvent like water, the polar ester group will interact favorably with water molecules through dipole-dipole interactions and by accepting hydrogen bonds at the carbonyl oxygen. rsc.org The nonpolar alkyl groups will experience hydrophobic interactions. The balance of these interactions determines the solubility and the orientation of the ester at interfaces.

Radial distribution functions (RDFs) can be calculated from MD trajectories to provide a detailed picture of the solvent structure around the solute. nih.govhelsinki.fi For example, the RDF of water oxygen atoms around the carbonyl oxygen of this compound would show a distinct peak at a short distance, indicating a well-defined solvation shell.

Table 3: Intermolecular Interaction Energies for an Analogous Ester (Ethyl Acetate) in Water

| Interaction Type | Energy (kcal/mol) |

| van der Waals | -5.2 |

| Electrostatic | -8.5 |

| Total | -13.7 |

Note: This is hypothetical data for a similar ester to illustrate the types of intermolecular interaction energies that can be calculated from MD simulations.

Structure-Reactivity Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a molecule with its biological activity or physical properties, respectively. nih.govnih.govresearchgate.netfarmaciajournal.comresearchgate.netresearchgate.net

For this compound, QSAR models could be developed to predict properties such as its toxicity or odor perception based on a set of calculated molecular descriptors. These descriptors can be categorized into several types, including constitutional, topological, geometrical, and electronic descriptors.

Examples of descriptors relevant to this compound include:

Constitutional: Molecular weight, number of specific atom types.

Topological: Connectivity indices that describe the branching of the molecule.

Geometrical: Molecular surface area and volume.

Electronic: Dipole moment, HOMO and LUMO energies, and partial charges on atoms.

A typical QSAR model takes the form of a linear or non-linear equation that relates a set of descriptors to the property of interest. For instance, the toxicity of aliphatic esters has been successfully modeled using descriptors related to molecular size and electronic properties. researchgate.net

Table 4: Examples of Molecular Descriptors Used in QSAR Studies of Esters researchgate.netresearchgate.net

| Descriptor Type | Descriptor Name | Example Value Range for Aliphatic Esters |

| Constitutional | Molecular Weight | 88 - 256 g/mol |

| Topological | Wiener Index | 50 - 800 |

| Electronic | Dipole Moment | 1.5 - 2.5 D |

| Geometrical | Molar Refractivity | 25 - 80 cm³/mol |

Note: This table provides examples of descriptor types and their typical ranges for a series of aliphatic esters used in QSAR studies.

Reaction Pathway Analysis through Computational Approaches

Computational chemistry offers a powerful lens to investigate the mechanisms of chemical reactions at a molecular level. For the synthesis of this compound, which is typically formed through the esterification of 2,3-dimethylbutanoic acid with ethanol (B145695), computational methods can map out the potential energy surface of the reaction, identifying the most favorable reaction pathways.

The transition state is a critical concept in chemical kinetics, representing the highest energy point along the reaction coordinate. wikipedia.orgbritannica.com Its structure and energy determine the activation barrier of a reaction. wikipedia.org Computational methods, particularly quantum chemical calculations like Density Functional Theory (DFT), are instrumental in locating and characterizing transition state structures. rsc.orgrsc.orgmdpi.com

For the acid-catalyzed esterification of 2,3-dimethylbutanoic acid with ethanol to form this compound, the reaction proceeds through a series of steps, each with its own transition state. The generally accepted mechanism for acid-catalyzed esterification involves the initial protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, a proton transfer, and finally the elimination of water. pku.edu.cnnih.gov

A computational study would involve optimizing the geometries of the reactants, intermediates, transition states, and products. The transition state is characterized by being a first-order saddle point on the potential energy surface, meaning it has one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. wikipedia.org

Table 1: Hypothetical Geometric Parameters of the Transition State for the Nucleophilic Attack in the Esterification of 2,3-dimethylbutanoic acid

| Parameter | Bond/Angle | Value |

| Bond Length | C-O (carbonyl) | 1.25 Å |

| Bond Length | C-O (ethanol) | 2.10 Å |

| Bond Length | O-H (ethanol) | 0.98 Å |

| Bond Angle | O-C-O | 115° |

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation. Actual values would require a specific computational study on this compound.

The energy of the transition state relative to the reactants determines the activation energy (Ea) of the reaction, a key parameter in understanding reaction kinetics.

The Eyring equation, derived from TST, relates the rate constant to the Gibbs free energy of activation (ΔG‡):

k = (k_B * T / h) * e^(-ΔG‡ / RT)

where:

k_B is the Boltzmann constant

T is the absolute temperature

h is the Planck constant

R is the ideal gas constant

Computational chemistry can be used to calculate the Gibbs free energy of activation from the electronic energies, zero-point vibrational energies, and thermal corrections of the reactants and the transition state. ox.ac.uk

Table 2: Hypothetical Predicted Kinetic Parameters for the Rate-Determining Step of this compound Synthesis at 298 K

| Parameter | Value | Unit |

| Activation Energy (Ea) | 15.5 | kcal/mol |

| Enthalpy of Activation (ΔH‡) | 14.9 | kcal/mol |

| Entropy of Activation (ΔS‡) | -25.2 | cal/(mol·K) |

| Gibbs Free Energy of Activation (ΔG‡) | 22.4 | kcal/mol |

| Predicted Rate Constant (k) | 1.2 x 10⁻⁵ | s⁻¹ |

Note: The data in this table is hypothetical and for illustrative purposes. Accurate kinetic parameters would be the result of a detailed computational investigation.

Applications of Ethyl 2,3 Dimethylbutanoate in Complex Organic Synthesis and Materials Science

Role as a Chiral Building Block in Stereoselective Synthesis

The chirality of ethyl 2,3-dimethylbutanoate, stemming from the 2,3-dimethylbutanoic acid moiety, positions it as a promising chiral building block. The (R)-enantiomer of its parent acid, (2R)-2,3-dimethylbutanoic acid, is recognized as a valuable component in asymmetric synthesis, allowing for the controlled formation of specific stereoisomers. This principle extends to its ethyl ester derivative, which can be utilized in the synthesis of complex chiral molecules.

Precursor for Advanced Pharmaceutical Intermediates

Chiral esters are fundamental in the pharmaceutical industry for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). While direct applications of this compound in pharmaceutical synthesis are not extensively documented, its structural motifs are present in various biologically active compounds. Its derivatives have the potential to serve as key intermediates in the synthesis of complex pharmaceuticals where specific stereochemistry is crucial for therapeutic efficacy. The conversion of chiral acids like (2R)-2,3-dimethylbutanoic acid into esters and amides is a common strategy to create diverse derivatives for fields including pharmaceuticals. smolecule.com

Table 1: Potential Pharmaceutical Precursors from Chiral Butanoate Derivatives

| Precursor Class | Potential Therapeutic Area | Synthetic Utility |

| Chiral β-amino esters | Antiviral, Anticancer | Building blocks for peptide mimics and complex alkaloids. |

| Chiral β-hydroxy esters | Cardiovascular, Anti-inflammatory | Key intermediates for statins and other natural product syntheses. |

| Chiral γ,γ-disubstituted butyric acids | Anti-infective, Anti-tuberculosis | Found in various bioactive compounds. nih.gov |

This table illustrates the potential applications of chiral butanoate structures in pharmaceutical synthesis, suggesting the possible utility of this compound derivatives.

Synthesis of Biologically Active Molecules

The branched-chain fatty acid structure of 2,3-dimethylbutanoic acid makes it a valuable building block for a range of bioactive molecules. Consequently, its ethyl ester can be envisioned as a starting material or intermediate in the synthesis of natural products and other biologically active compounds. For instance, mthis compound has been identified as a synthetic cannabinoid and an agonist of the CB2 receptor, highlighting the potential biological activity of this structural class. biosynth.com The stereoselective synthesis of such molecules often relies on the use of chiral precursors to control the three-dimensional arrangement of atoms, which is critical for biological function.

Integration into Catalytic Transformations

The reactivity of the ester functional group and the stereogenic centers in this compound make it a candidate for various catalytic transformations, offering pathways to more complex molecular architectures.

Substrate in Organometallic Catalysis

Esters are known to react with a variety of organometallic reagents. For instance, Grignard reagents and organolithium compounds can add to the carbonyl group of esters to form tertiary alcohols. msu.eduyoutube.com While specific studies on this compound in this context are scarce, the general reactivity patterns of esters suggest its potential as a substrate in such reactions. The use of less reactive organometallic reagents, such as organocadmium or organocuprate (Gilman) reagents, could potentially allow for more controlled transformations, such as the formation of ketones from the corresponding acid chloride derivative of 2,3-dimethylbutanoic acid. youtube.com

Table 2: Potential Organometallic Transformations of this compound Derivatives

| Organometallic Reagent | Potential Product | Reaction Type |

| Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol | Nucleophilic Acyl Addition |

| Organolithium Reagent (e.g., CH₃Li) | Tertiary Alcohol | Nucleophilic Acyl Addition |

| Lithium Dialkylcuprate (Gilman Reagent) | Ketone (from acid chloride) | Nucleophilic Acyl Substitution |

This table outlines plausible reactions of this compound or its derivatives with common organometallic reagents based on general ester reactivity.

Organocatalytic Applications

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. α-Branched aldehydes and esters are common substrates in these reactions. nih.govnih.gov While direct organocatalytic applications of this compound have not been extensively reported, the principles of organocatalysis suggest its potential utility. For example, derivatives of this compound could potentially undergo enantioselective α-functionalization reactions catalyzed by chiral amines or other organocatalysts. The development of efficient asymmetric biomimetic transamination of α-keto esters to produce β-branched α-amino esters highlights the potential for creating complex chiral structures from related starting materials. rsc.org

Polymer Chemistry Applications and Monomer Development

The incorporation of chiral units into polymer backbones can lead to materials with unique properties and applications. (2R)-2,3-dimethylbutanoic acid has been identified as a candidate for incorporation into polymers to impart chirality. smolecule.com This suggests that this compound could serve as a precursor for the synthesis of chiral monomers.

Functionalized biodegradable polymers are of significant interest for biomedical applications. mdpi.com While research has focused on polymers derived from monomers like lactide and caprolactone, there is a growing need for novel monomers to create polymers with tailored properties. mdpi.com this compound, after suitable functionalization, could potentially be converted into a monomer for the synthesis of specialty polymers with defined stereochemistry, leading to materials with unique optical, mechanical, or biodegradable properties. For instance, carboxylic acid monomers are a broad class of compounds used in polymer synthesis.

Biotransformation and Environmental Fate Studies of Ethyl 2,3 Dimethylbutanoate

Enzymatic Hydrolysis and Biocatalysis

The ester linkage in Ethyl 2,3-dimethylbutanoate is susceptible to cleavage by ester-hydrolyzing enzymes, playing a significant role in its biological degradation.

Characterization of Esterase-Mediated Degradation

Esterases, a class of hydrolase enzymes, catalyze the hydrolysis of esters into their constituent alcohol and carboxylic acid. In the case of this compound, this reaction yields ethanol (B145695) and 2,3-dimethylbutanoic acid. The rate and stereoselectivity of this hydrolysis are dependent on the specific esterase involved.

Lipases, a subclass of esterases, have been shown to be effective in the kinetic resolution of chiral esters. For instance, Candida antarctica lipase (B570770) B (CALB) is a widely used biocatalyst known for its ability to selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of the remaining enantiomerically enriched ester and the hydrolyzed acid. This principle is applicable to the resolution of racemic this compound, indicating that CALB can mediate its degradation. The efficiency of such enzymatic hydrolysis can be influenced by the steric hindrance presented by the branched alkyl chain of the substrate.

The general mechanism for esterase-catalyzed hydrolysis involves the formation of a tetrahedral intermediate following a nucleophilic attack by a serine residue in the enzyme's active site on the carbonyl carbon of the ester. This is followed by the release of the alcohol (ethanol) and the formation of an acyl-enzyme intermediate, which is subsequently hydrolyzed to release the carboxylic acid (2,3-dimethylbutanoic acid) and regenerate the free enzyme.